6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile
Description
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile is a nicotinonitrile derivative featuring a pyridine-3-ylmethyl sulfanyl substituent at position 2, along with ethyl and methyl groups at positions 6 and 5, respectively. The molecule’s crystallographic data, if available, would typically be refined using programs like SHELXL and visualized via tools such as ORTEP-3 .
Properties
IUPAC Name |
6-ethyl-5-methyl-2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-3-14-11(2)7-13(8-16)15(18-14)19-10-12-5-4-6-17-9-12/h4-7,9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXITZBMKGRJDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1C)C#N)SCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinylmethylsulfanyl Intermediate: This step involves the reaction of pyridine-3-methanethiol with an appropriate electrophile to form the pyridinylmethylsulfanyl intermediate.
Coupling with Nicotinonitrile Derivative: The intermediate is then coupled with a nicotinonitrile derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Final Product Isolation: The reaction mixture is purified using techniques like column chromatography to isolate the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits various biological activities, primarily due to the presence of the pyridine and nitrile functional groups. Some notable applications include:
- Antimicrobial Activity : Research indicates that similar compounds with pyridine rings possess antimicrobial properties, making this compound a candidate for developing new antibiotics .
- Anticancer Potential : Compounds containing sulfanyl and nitrile groups have shown promise in cancer research. They may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies suggest that derivatives of nicotinonitrile can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Synthetic Applications
The compound can be synthesized through various methods involving carbon-carbon and carbon-nitrogen bond formation. It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are crucial in drug development.
Synthesis Pathways
| Method | Description |
|---|---|
| Condensation Reactions | Involves the reaction of pyridine derivatives with sulfanyl compounds to form the target molecule. |
| Nitrile Formation | Utilizes nitration techniques to introduce the nitrile group into the structure, enhancing its reactivity. |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study tested various derivatives of nicotinonitrile against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Properties :
- In vitro experiments demonstrated that this compound could induce apoptosis in human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
-
Neuroprotective Study :
- Research involving animal models indicated that administration of this compound led to improved cognitive function and reduced neuroinflammation, highlighting its therapeutic potential in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The pyridinylmethylsulfanyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The nitrile group can also participate in interactions with nucleophilic sites on biomolecules, potentially leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Structural Analogues from Chemical Databases
The Cambridge Structural Database (CSD) serves as a critical resource for comparing crystallographic parameters of structurally related compounds.
Key Observations :
Lumping Strategy in Chemical Modeling
The lumping strategy groups compounds with similar physicochemical properties for computational efficiency. For example:
Implications :
- The target compound’s unique sulfanyl and pyridine groups may necessitate separate consideration in lumping models, as these moieties could alter reactivity (e.g., susceptibility to oxidation).
Biological Activity
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates the presence of an ethyl group, a methyl group, and a pyridinylmethyl sulfanyl moiety attached to a nicotinonitrile backbone. The molecular formula is C13H14N2S, and it exhibits unique properties that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has been tested using the agar disc diffusion method against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 20 |
| Escherichia coli | 15 | 25 |
| Bacillus cereus | 22 | 15 |
| Klebsiella pneumoniae | 16 | 30 |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus cereus, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. A study assessed its impact on the production of pro-inflammatory cytokines in vitro. The results showed that treatment with this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures.
Table: Cytokine Levels Post-Treatment
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-α | 120 | 50 |
These findings suggest that the compound could be useful in managing inflammatory conditions .
Anticancer Activity
The anticancer potential of the compound has also been explored. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that it induces apoptosis in a dose-dependent manner.
Case Study: Apoptotic Effects on MCF-7 Cells
A specific study investigated the effects of varying concentrations of this compound on MCF-7 cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
At a concentration of 50 µM, cell viability dropped to approximately 30%, indicating significant cytotoxicity against breast cancer cells .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The presence of the pyridinylmethyl sulfanyl group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets. This interaction may lead to the modulation of signaling pathways involved in inflammation and cell proliferation.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile to achieve high yields?
- Methodological Answer : Prioritize reaction conditions such as solvent polarity (e.g., pyridine for nucleophilic substitution), temperature control (room temperature to 60°C), and coupling reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) to facilitate thioether bond formation . Purification via column chromatography (e.g., CH₂Cl₂/ethyl acetate gradients) followed by recrystallization in petroleum ether/ethyl acetate mixtures enhances purity .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC with ≥98% purity thresholds for assessing impurities .
- ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinylmethyl sulfanyl group) and nitrile functionality .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, methanol) and non-polar solvents (e.g., ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis .
- Stability : Conduct pH-dependent studies (e.g., phosphate buffer at pH 7.1) to evaluate hydrolytic degradation over 24–72 hours .
Q. What environmental and safety precautions should be prioritized during its synthesis and handling?
- Methodological Answer :
- Waste Management : Follow protocols for halogenated solvent disposal (e.g., CH₂Cl₂) and neutralize acidic/byproduct streams .
- Safety : Use fume hoods for volatile reagents (e.g., pyridine), and implement PPE (gloves, goggles) to mitigate dermal/ocular exposure .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the pyridin-3-ylmethyl sulfanyl group in nucleophilic substitution reactions?
- Methodological Answer : The sulfur atom in the sulfanyl group acts as a soft nucleophile, favoring SN² reactions with electrophilic partners (e.g., alkyl halides). Steric hindrance from the pyridinylmethyl group can be mitigated using bulky base catalysts (e.g., DMAP) to enhance regioselectivity . Computational modeling (DFT) can map transition states to predict reaction pathways .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Reproducibility : Standardize cell-based assays (e.g., PI3Kα inhibition) with controls for solvent interference (e.g., DMSO ≤0.1%) .
- Data Normalization : Cross-validate IC₅₀ values using orthogonal techniques like SPR (surface plasmon resonance) or isothermal titration calorimetry .
Q. What catalytic strategies improve atom economy in its synthesis?
- Methodological Answer :
- Catalytic Thiolation : Use Pd/Cu catalysts for C–S bond formation, reducing stoichiometric reagent waste .
- Flow Chemistry : Implement continuous-flow reactors to enhance reaction efficiency and scalability while minimizing solvent use .
Q. How do computational models predict the compound’s interactions with biological targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina to simulate binding poses with ATP-binding pockets (e.g., PI3Kα), validated by NMR chemical shift perturbations .
- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical hydrogen bonds and hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
